Metolachlor-2-hydroxy
Overview
Description
Metolachlor-2-hydroxy is a chemical compound belonging to the chloroacetanilides herbicide category. It is widely applied in large-scale agricultural farming to support the growth of food, raw materials, fiber, and fuel . This compound is known for its effectiveness in controlling weeds and enhancing crop yields.
Mechanism of Action
Target of Action
Metolachlor-2-hydroxy, also known as N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide, is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . The primary targets of this compound are the enzymes involved in the formation of very long chain fatty acids . These fatty acids are crucial for the growth of seedlings, and their inhibition leads to the prevention of seedling shoot growth .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of protein and chlorophyll in target plants . This inhibition leads to alterations in cell cycle progression .
Result of Action
The result of this compound action is the inhibition of seedling shoot growth . This is achieved by inhibiting the formation of very long chain fatty acids, which are crucial for the growth of seedlings . In addition, this compound exposure results in alterations in cell cycle progression, leading to a decrease in cell number .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its degradation efficiency in microbial fuel cells (MFCs) was found to be accelerated by 98%, with 61–76% of enhancement for the degradates, ethane sulfonic acid and oxanilic acid, respectively . This suggests that certain environmental conditions, such as the presence of other carbon sources, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Metolachlor-2-hydroxy plays a role in biochemical reactions, particularly in the degradation of organic compounds . It interacts with enzymes such as geranylgeranyl pyrophosphate (GGPP) cyclization enzymes and fatty acid elongase enzymes . These interactions are crucial for the generation of gibberellin and the production of very long-chain fatty acids (VLCFAs), respectively .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to cause the cell wall to separate from the cell membrane of rice at very low concentrations . At higher concentrations, it can damage the entire cell . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the process of dechlorination and alcoholization, which are considered the antecedent steps of this compound bioelectrochemical degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The degradation efficiency of this compound accelerates in microbial fuel cells (MFCs), with enhancements observed for the degradates, ethane sulfonic acid and oxanilic acid . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which play a significant role in its metabolism . It also affects metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
Current studies suggest that it may be localized within the endoplasmic reticulum and other spherical structures within the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metolachlor-2-hydroxy involves several steps. The primary synthetic route includes the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methoxypropan-2-amine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced reactors and continuous
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZCHBPHOEWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927060 | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131068-72-9 | |
Record name | CGA 40172 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.